3-ヨード-6-メチルピリダジン

概要

説明

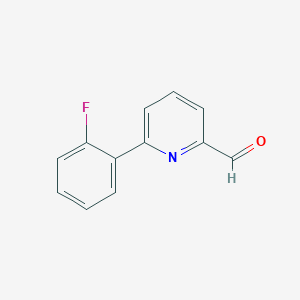

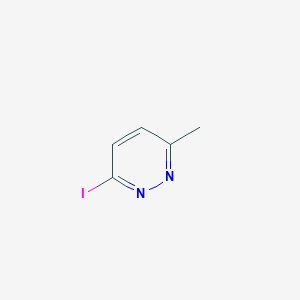

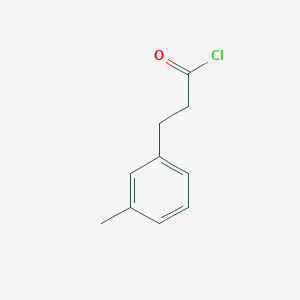

3-Iodo-6-methylpyridazine is a chemical compound with the molecular formula C5H5IN2. It has a molecular weight of 220.01 .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Iodo-6-methylpyridazine, has been a subject of research in recent years . One approach involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . Another method involves the nickel-catalyzed cross-coupling reaction with aromatic and heteroaromatic halides .

Molecular Structure Analysis

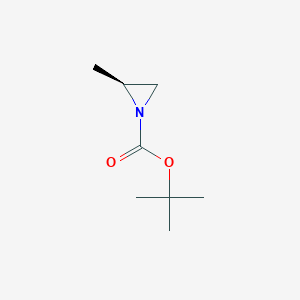

The molecular structure of 3-Iodo-6-methylpyridazine can be represented by the InChI code 1S/C5H5IN2/c1-4-2-3-5 (6)8-7-4/h2-3H,1H3 . This code provides a unique identifier for the compound and can be used to generate a visual representation of its structure .

Physical And Chemical Properties Analysis

3-Iodo-6-methylpyridazine is a solid at room temperature . It has a molecular weight of 220.01 and a monoisotopic mass of 219.949738 Da .

科学的研究の応用

薬理学的活性

ピリダジノンは、幅広い薬理学的活性を示すことがわかっています . それらは、多数の研究論文や特許で記述されており、その核に基づくいくつかの薬物が注目されています .

循環器系薬物

ピリダジノンは当初、循環器系薬物の探索に活用されていました . それらは、降圧作用を持つことがわかっています .

農薬

ピリダジノンのもう1つの初期の用途は、農薬でした . それらのユニークな特性は、この分野で役立ちました。

抗菌性

相当数のピリダジノンが抗菌作用を持つことが報告されています . これにより、新しい抗生物質の開発に役立つ可能性があります。

抗結核性

ピリダジノンのいくつかは、抗結核作用を持つこともわかっています . これは、結核との闘いにおいて重要となる可能性があります。

鎮痛作用

ピリダジノンは、鎮痛(痛みを和らげる)作用を持つことがわかっています . これにより、新しい鎮痛薬の開発につながる可能性があります。

抗炎症作用

多くのピリダジノンは、抗炎症作用を持つことがわかっています . これにより、関節炎などの治療に役立つ可能性があります。

抗がん作用

Safety and Hazards

将来の方向性

Pyridazines, including 3-Iodo-6-methylpyridazine, are important representatives of six-membered nitrogen heterocycles . They have been gaining popularity since the 1970s due to their potential applications in pharmaceutics and agrochemistry . Future research may focus on developing novel synthetic approaches and exploring the biological activities of these compounds .

作用機序

Target of Action

3-Iodo-6-methylpyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Mode of Action

It is known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 3-Iodo-6-methylpyridazine, factors such as temperature and storage conditions can affect its stability . .

特性

IUPAC Name |

3-iodo-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c1-4-2-3-5(6)8-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLFNBXIOWKHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506688 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1618-47-9 | |

| Record name | 3-Iodo-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodo-6-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main application of 3-iodo-6-methylpyridazine in chemical synthesis?

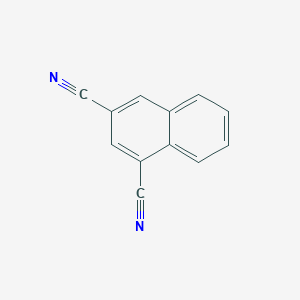

A1: 3-Iodo-6-methylpyridazine serves as a valuable building block in organic synthesis. Specifically, it can undergo radicalic ethoxycarbonylation to introduce ester groups at the 4 and 5 positions of the pyridazine ring. [] This reaction, utilizing ethyl pyruvate oxyhydroperoxide in a two-phase system with sulfuric acid and toluene, yields diethyl 3-iodo-6-methylpyridazine-4,5-dicarboxylate in excellent yield (94%). [] This diester product then acts as a key intermediate for synthesizing more complex polycyclic systems. []

Q2: Why is the use of a two-phase system beneficial for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine?

A2: Utilizing a two-phase system, specifically sulfuric acid/toluene, for the radicalic ethoxycarbonylation of 3-iodo-6-methylpyridazine offers significant advantages. [] Previous studies demonstrated that conducting this reaction in a homogeneous solution often led to the formation of undesirable polysubstituted side products. [] The two-phase system minimizes these side reactions, leading to a significant increase in the desired diester product yield. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)